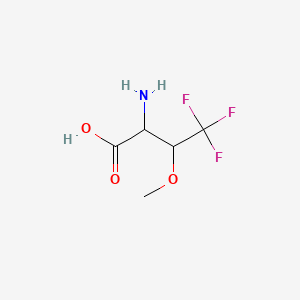
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid is a fluorinated amino acid derivative. Fluorinated amino acids are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and the ability to mimic natural amino acids in biological systems
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. The process includes forming a Ni(II) complex with the glycine Schiff base, followed by alkylation and subsequent disassembly of the complex to reclaim the chiral auxiliary and obtain the target compound .
Industrial Production Methods
For large-scale production, the method employs a recyclable chiral auxiliary to form the corresponding Ni(II) complex with glycine Schiff base. This complex is then alkylated with CF3-CH2-I under basic conditions. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and this compound, which is in situ converted to the desired derivative .
化学反应分析
Types of Reactions
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids with different functional groups.
科学研究应用
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
作用机制
The mechanism of action of 2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability. The compound can act as an enzyme inhibitor by mimicking natural amino acids and interfering with enzyme activity .
相似化合物的比较
Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: Another fluorinated amino acid with similar properties and applications.
2-Amino-2-(trifluoromethoxy)butanoic acid: A CF3O-containing analogue of natural lipophilic amino acids.
Uniqueness
2-Amino-4,4,4-trifluoro-3-methoxybutanoic acid is unique due to the presence of both trifluoromethyl and methoxy groups, which confer distinct chemical and biological properties. This combination enhances its potential as a bioisostere and its utility in drug design and development .
属性
分子式 |
C5H8F3NO3 |
|---|---|
分子量 |
187.12 g/mol |
IUPAC 名称 |
2-amino-4,4,4-trifluoro-3-methoxybutanoic acid |
InChI |
InChI=1S/C5H8F3NO3/c1-12-3(5(6,7)8)2(9)4(10)11/h2-3H,9H2,1H3,(H,10,11) |
InChI 键 |
LZSHJVTUGGCAEK-UHFFFAOYSA-N |
规范 SMILES |
COC(C(C(=O)O)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















